Gadolinium(III) oxalate hydrate

Description

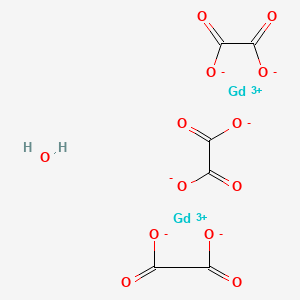

Structure

3D Structure of Parent

Properties

IUPAC Name |

gadolinium(3+);oxalate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Gd.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPKJYRHVDRDAQ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Gd+3].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Gd2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333680 | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] White crystalline solid; [MSDSonline] | |

| Record name | Gadolinium oxalate decahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

304675-56-7, 22992-15-0, 100655-00-3 | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Gadolinium(III) Oxalate Hydrate

This guide provides an in-depth, technically-grounded procedure for the synthesis of gadolinium(III) oxalate hydrate (Gd₂(C₂O₄)₃·nH₂O), a critical precursor material in the development of advanced materials, including gadolinium-based contrast agents for magnetic resonance imaging (MRI) and high-purity gadolinium oxide nanoparticles.[1][2] This document is intended for researchers, scientists, and professionals in the fields of materials science, inorganic chemistry, and drug development, offering a detailed methodology rooted in established chemical principles.

Introduction: The Significance of Gadolinium Oxalate

Gadolinium, a rare earth element of the lanthanide series, possesses unique paramagnetic properties that are harnessed in various high-technology applications.[3] Gadolinium-containing compounds are paramount in medical diagnostics, particularly as contrast agents that enhance the clarity of MRI scans.[4] The synthesis of high-purity gadolinium compounds is often initiated with a reliable precursor material, for which gadolinium(III) oxalate hydrate is an excellent candidate. Its insolubility in water and strong mineral acids facilitates its separation and purification, ensuring a high-quality starting material for subsequent processing.[5]

This guide details the chemical precipitation method for synthesizing gadolinium(III) oxalate hydrate, a robust and scalable technique that yields a product of high purity.[6][7] We will explore the underlying chemical principles, provide a detailed step-by-step experimental protocol, and discuss the essential characterization techniques to validate the synthesis.

Chemical Principles of Synthesis

The synthesis of gadolinium(III) oxalate hydrate is based on a precipitation reaction between a soluble gadolinium(III) salt, such as gadolinium(III) chloride (GdCl₃) or gadolinium(III) nitrate (Gd(NO₃)₃), and oxalic acid (H₂C₂O₄) in an aqueous solution. The reaction proceeds via the following general equation:

2 Gd³⁺(aq) + 3 C₂O₄²⁻(aq) + n H₂O(l) → Gd₂(C₂O₄)₃·nH₂O(s)

The oxalate anion (C₂O₄²⁻) acts as a precipitating agent, reacting with the gadolinium(III) ions to form the insoluble gadolinium(III) oxalate hydrate.[3] The number of water molecules (n) in the hydrated structure can vary, with the decahydrate form (Gd₂(C₂O₄)₃·10H₂O) being a commonly cited and stable product.[8][9]

The choice of reaction conditions, such as temperature and the concentration of reactants, plays a crucial role in controlling the particle size, morphology, and purity of the resulting precipitate. Elevating the reaction temperature, for instance, can promote the formation of larger, more easily filterable crystals.[10]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of gadolinium(III) oxalate hydrate.

Materials and Reagents

-

Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O) or Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Dilute oxalic acid solution (2% w/v)

Equipment

-

Glass beakers

-

Magnetic stirrer with heating plate

-

Thermometer

-

Vacuum filtration apparatus (Buchner funnel, filter flask, vacuum pump)

-

Filter paper (e.g., Whatman No. 42)

-

Drying oven

-

Spatula and weighing balance

Synthesis Workflow Diagram

Sources

- 1. ES2224808B2 - METHOD OXALATE PREPARATION PROCEDURE AND ITS USE AS PRECURSORS IN OXID SYNTHESIS. - Google Patents [patents.google.com]

- 2. h-and-m-analytical.com [h-and-m-analytical.com]

- 3. WO2018195642A1 - Direct oxalate precipitation for rare earth elements recovery - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Gadolinium Oxalate-Edgetech Industries (A worldwide materials supplier) [edge-techind.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Unraveling the Intricate Architecture of Gadolinium(III) Oxalate Hydrates: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadolinium(III) oxalate hydrates, represented by the general formula Gd₂(C₂O₄)₃ · xH₂O, are inorganic coordination polymers of significant interest, not only as crucial precursors for the synthesis of gadolinium oxide nanomaterials but also for their potential applications in various technological and biomedical fields. Understanding the nuanced details of their chemical structure is paramount for controlling their properties and unlocking their full potential. This in-depth technical guide provides a comprehensive exploration of the synthesis, structural characterization, and physicochemical properties of gadolinium(III) oxalate hydrates, with a particular focus on the prevalent decahydrate form, Gd₂(C₂O₄)₃ · 10H₂O. We delve into the intricate coordination environment of the gadolinium ion, the versatile bridging modes of the oxalate ligand, and the critical role of water molecules in dictating the supramolecular architecture. This guide is intended to serve as a valuable resource for researchers and professionals engaged in materials science, coordination chemistry, and the development of novel gadolinium-based therapeutic and diagnostic agents.

Introduction: The Significance of Gadolinium Complexes

Gadolinium, a lanthanide element, possesses unique electronic and magnetic properties that make its complexes highly valuable in a range of applications, most notably as contrast agents in magnetic resonance imaging (MRI).[1][2] The paramagnetic nature of the Gd(III) ion, with its seven unpaired f-electrons, significantly enhances the relaxation rates of water protons in its vicinity, leading to improved image contrast. Beyond diagnostics, gadolinium compounds are explored for their potential in drug delivery and as components in advanced materials.[3]

Gadolinium(III) oxalate hydrate serves as a vital intermediate in the production of high-purity gadolinium oxide (Gd₂O₃), a material with applications in phosphors, scintillators, and as a host for other lanthanide ions in luminescent materials.[4][5] The controlled thermal decomposition of gadolinium oxalate allows for the synthesis of Gd₂O₃ with specific morphologies and surface properties.[3] A thorough understanding of the precursor's structure is therefore essential for tailoring the characteristics of the final oxide product.

Synthesis of Gadolinium(III) Oxalate Hydrate

The synthesis of gadolinium(III) oxalate hydrate is typically achieved through a straightforward precipitation reaction.[6][7] The low solubility of lanthanide oxalates in aqueous solutions facilitates their isolation in high yield and purity.[8][9]

Standard Precipitation Protocol

This protocol describes a common laboratory-scale synthesis of gadolinium(III) oxalate decahydrate.

Materials:

-

Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃ · 6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄ · 2H₂O)

-

Deionized water

-

Beakers, magnetic stirrer, and filtration apparatus

Procedure:

-

Preparation of Gadolinium Solution: Dissolve a stoichiometric amount of gadolinium(III) nitrate hexahydrate in deionized water with gentle stirring to create a clear solution.

-

Preparation of Oxalic Acid Solution: In a separate beaker, dissolve a 1.5-molar excess of oxalic acid dihydrate in deionized water. Heating the solution to approximately 80°C can aid in dissolution.[7]

-

Precipitation: Slowly add the gadolinium nitrate solution to the heated oxalic acid solution while stirring vigorously. A white, crystalline precipitate of gadolinium oxalate hydrate will form immediately.[7]

-

Digestion: Continue stirring the mixture at an elevated temperature for a short period to allow for the growth of larger, more easily filterable crystals.

-

Isolation and Washing: Allow the precipitate to cool and settle. Isolate the solid product by vacuum filtration. Wash the collected solid several times with deionized water to remove any unreacted starting materials and byproducts, followed by a final wash with ethanol to facilitate drying.

-

Drying: Dry the purified gadolinium(III) oxalate hydrate in a desiccator over a suitable drying agent or in a low-temperature oven.

Causality of Experimental Choices:

-

The use of an excess of oxalic acid ensures the complete precipitation of the gadolinium ions.

-

The elevated temperature during precipitation and digestion promotes the formation of a more crystalline and less amorphous product, which is crucial for subsequent structural analysis.

Homogeneous Precipitation

An alternative approach involves the homogeneous precipitation of gadolinium oxalate, which can yield well-developed microcrystals.[10][11] This method relies on the slow, in-situ generation of oxalate ions from a precursor, such as oxamic acid, through thermal decomposition.[10] This slow generation of the precipitating agent avoids high levels of supersaturation, leading to the formation of larger and more ordered crystals.[10]

Physicochemical Characterization

A suite of analytical techniques is employed to elucidate the structure and properties of gadolinium(III) oxalate hydrates.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction (SC-XRD) | Precise determination of bond lengths, bond angles, coordination geometry, and crystal packing. |

| Powder X-ray Diffraction (PXRD) | Identification of the crystalline phase and determination of lattice parameters.[10][11] |

| Thermogravimetric Analysis (TGA) | Determination of the water content and the thermal decomposition pathway.[3][12] |

| Differential Thermal Analysis (DTA) | Identification of phase transitions and decomposition temperatures.[3] |

| Infrared Spectroscopy (IR) | Characterization of the functional groups present, particularly the coordination modes of the oxalate ligand and the presence of water molecules.[3] |

The Intricate Crystal and Molecular Structure

Across the lanthanide series, the oxalate hydrates exhibit structural variations that are primarily dependent on the ionic radius of the lanthanide ion and the corresponding number of water molecules.[8][9] For the lighter lanthanides, including gadolinium, the decahydrate, Gd₂(C₂O₄)₃ · 10H₂O, is the most commonly observed and well-characterized form.[10][11]

The Monoclinic Crystal System of Gd₂(C₂O₄)₃ · 10H₂O

Gadolinium(III) oxalate decahydrate crystallizes in the monoclinic space group P2₁/c.[8][9][10][11] The structure is a two-dimensional coordination polymer, forming layers with a distinctive honeycomb-like arrangement.[8][9] These layers are held together by hydrogen bonds involving the coordinated and lattice water molecules.[8][9]

Coordination Environment of the Gadolinium(III) Ion

The Gd³⁺ ion is typically eight-coordinate in this structure.[9] Its coordination sphere is comprised of oxygen atoms from both the oxalate ligands and water molecules. Specifically, each gadolinium ion is bonded to six oxygen atoms from three distinct oxalate anions and two oxygen atoms from two water molecules.[9] This results in a coordination polyhedron that can be described as a 4,4'-bicapped trigonal prism.[8][9]

The Versatile Oxalate Ligand

The oxalate anion (C₂O₄²⁻) acts as a multidentate bridging ligand, connecting the gadolinium centers to form the extended network. In the lanthanide oxalate series, the oxalate ligand can adopt several coordination modes, including μ₂, μ₃, μ₄, and even μ₅ bridging.[3] This versatility in coordination is a key factor in the formation of the observed layered honeycomb structure.

Caption: Simplified representation of an oxalate ligand bridging multiple Gd³⁺ centers.

The Role of Water Molecules

Water molecules play a dual role in the structure of Gd₂(C₂O₄)₃ · 10H₂O. As mentioned, some water molecules are directly coordinated to the gadolinium ions, satisfying their coordination requirements. The remaining water molecules, often referred to as zeolitic or lattice water, reside within the cavities of the honeycomb-like layers.[8][9] These non-coordinated water molecules are crucial for stabilizing the overall structure through an extensive network of hydrogen bonds.[9] The mobility of these water molecules within the cavities can sometimes lead to disorder in the crystal structure determination.[8]

Influence of Hydration State on Structure

The number of water molecules (the value of 'x' in Gd₂(C₂O₄)₃ · xH₂O) is a critical determinant of the crystal structure. While gadolinium typically forms a decahydrate, heavier lanthanides, with their smaller ionic radii, tend to crystallize as hexahydrates.[8][9] These hexahydrates adopt a different crystal structure, typically triclinic with a P-1 space group.[8] There can be a transitional region in the lanthanide series where both decahydrate and hexahydrate forms can be crystallized.[8] Under specific synthesis conditions, such as hydrothermal treatment, a hexahydrate of gadolinium oxalate, Gd₂(C₂O₄)₃(H₂O)₆·(nH₂O), has also been reported.[13][14]

Thermal Properties and Decomposition Pathway

The thermal decomposition of gadolinium(III) oxalate hydrate is a multi-step process that is well-characterized by TGA and DTA.[3]

Step 1: Dehydration Upon heating, the compound first loses its water molecules. This process can occur in one or more steps, corresponding to the loss of lattice and coordinated water, respectively. The decahydrate typically dehydrates to the anhydrous Gd₂(C₂O₄)₃ between approximately 100°C and 360°C.[12]

Step 2: Decomposition to Oxycarbonate The anhydrous gadolinium oxalate then decomposes to form a stable intermediate, gadolinium oxycarbonate (Gd₂O₂CO₃).[3]

Step 3: Formation of Gadolinium Oxide Finally, at higher temperatures, typically above 575°C, the gadolinium oxycarbonate decomposes to yield the final product, cubic gadolinium oxide (Gd₂O₃).[3]

Caption: Thermal decomposition pathway of Gd₂(C₂O₄)₃ · 10H₂O.

Conclusion and Future Perspectives

The chemical structure of gadolinium(III) oxalate hydrate is a testament to the rich coordination chemistry of the lanthanides. The decahydrate, with its layered honeycomb structure stabilized by a complex network of coordinate and hydrogen bonds, represents a fascinating example of a self-assembled supramolecular architecture. A deep understanding of this structure is not merely of academic interest; it provides the fundamental knowledge required to control the synthesis of gadolinium-based materials with tailored properties for applications in diagnostics, therapeutics, and materials science. Future research may focus on the synthesis of gadolinium oxalate frameworks with varying hydration states and dimensionalities, the incorporation of other ligands to create mixed-ligand coordination polymers, and the exploration of the properties of exfoliated 2D nanosheets derived from these layered structures.[8][9]

References

-

El-Fass, M. M., Gaber, A. A., & Khedr, A. M. (2009). Gadolinium oxide from gadolinium oxalate hydrate physicochemical characterization. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Gadolinium(III) oxalate. In Wikipedia. Retrieved January 28, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Gadolinium oxalate. In PubChem. Retrieved January 28, 2026, from [Link]

-

Markova, P., Tyrpekl, V., Dopita, M., Brázda, P., & Vacca, M. A. (2022). Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets. Inorganic Chemistry, 61(4), 1846–1855. Available at: [Link]

-

Wang, Y., Li, J., & You, X. (2006). Synthesis and structural characterization of lanthanide oxalate–oxydiacetate mixed-ligand coordination polymers {[Ln(oda)(H2O) x ]2(ox)} n ( x = 3 for Ln = La, Ce, Pr, Gd, Tb and x = 2 for Ln = Er). ResearchGate. Available at: [Link]

-

Markova, P., Tyrpekl, V., Dopita, M., Brázda, P., & Vacca, M. A. (2022). Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets. National Center for Biotechnology Information. Available at: [Link]

-

Sibille, R., Mazet, T., & Malaman, B. (2014). Magnetocaloric effect in gadolinium-oxalate framework Gd2(C2O4)3(H2O)6·(0.6H2O). ResearchGate. Available at: [Link]

-

Tyrpekl, V., Markova, P., Dopita, M., & Brázda, P. (2022). Homogeneous Precipitation of Lanthanide Oxalates. National Center for Biotechnology Information. Available at: [Link]

-

Sibille, R., Mazet, T., & Malaman, B. (2014). Magnetocaloric effect in gadolinium-oxalate framework Gd-2(C2O4)(3)(H2O)(6) center dot (0.6H(2)O). ResearchGate. Available at: [Link]

-

FUNCMATER. (n.d.). Gadolinium(III) oxalate hydrate (Gd2(C2O4)3•xH2O)-Powder. Retrieved January 28, 2026, from [Link]

-

Tyrpekl, V., Markova, P., Dopita, M., & Brázda, P. (2022). Homogeneous Precipitation of Lanthanide Oxalates. ACS Omega, 7(13), 11293–11300. Available at: [Link]

-

Edgetech Industries. (n.d.). Gadolinium Oxalate. Retrieved January 28, 2026, from [Link]

-

Sibille, R., Mazet, T., & Malaman, B. (2014). Structure of Gd2(C2O4)3(H2O)6⋅(0.6H2O). (Left) View showing the slabs connected along b by hydrogen bonds (dashed lines). (Right) Detailed view of a slab. ResearchGate. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of gadolinium oxalate. Retrieved January 28, 2026, from [Link]

-

Chaikina, M. V., & Uvarov, N. F. (2023). Synthesis of Nanocrystalline Yttrium Oxide and Evolution of Morphology and Microstructure during Thermal Decomposition of Y2(C2O4)3·10H2O. MDPI. Available at: [Link]

-

American Elements. (n.d.). Gadolinium(III) Oxalate Hydrate. Retrieved January 28, 2026, from [Link]

-

Pierce, E. M., & Smith, F. G. (2012). Gadolinium Oxalate Solubility Measurements in Nitric Acid Solutions. OSTI.GOV. Available at: [Link]

-

Heeger Materials. (n.d.). Gadolinium(III) Oxalate Hydrate Powder, Gd2(C2O4)3.xH2O, CAS 100655-00-3. Retrieved January 28, 2026, from [Link]

-

Sibille, R., Mazet, T., & Malaman, B. (2014). Magnetocaloric effect in gadolinium-oxalate framework Gd2(C2O4)3(H2O)6. Semantic Scholar. Available at: [Link]

-

Wagner, B. (2024). The Brass Tacks of Gadolinium Toxicity: Precipitation of Gadolinium Oxalate from Magnetic Resonance Imaging Contrast Agents. ResearchGate. Available at: [Link]

-

Pierce, E. M., & Smith, F. G. (2012). GADOLINIUM OXALATE SOLUBILITY MEASUREMENTS IN NITRIC ACID SOLUTIONS. OSTI.GOV. Available at: [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. wholesale Gadolinium(III) oxalate hydrate Powder - FUNCMATER [funcmater.com]

- 5. Gadolinium Oxalate-Edgetech Industries (A worldwide materials supplier) [edge-techind.com]

- 6. Gadolinium(III) oxalate - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Homogeneous Precipitation of Lanthanide Oxalates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Basic chemical properties of gadolinium oxalate

An In-depth Technical Guide to the Basic Chemical Properties of Gadolinium Oxalate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental chemical and physical properties of gadolinium oxalate. Tailored for researchers, materials scientists, and professionals in drug development, this document synthesizes core scientific principles with practical, field-proven insights into the synthesis, characterization, and application of this important inorganic compound.

Introduction: The Role of Gadolinium Oxalate

Gadolinium oxalate, typically encountered as a hydrated salt, is a key inorganic precursor in materials science and has significant relevance in the biomedical field. Primarily, it serves as an intermediate in the production of high-purity gadolinium oxide (Gd₂O₃), a material widely used in phosphors, ceramics, and as a component in magnetic resonance imaging (MRI) contrast agents.[1] Its low solubility is a critical property, leveraged for the separation and purification of gadolinium from other elements.[2] More recently, the in-situ formation of gadolinium oxalate nanoparticles has become a subject of intense study in the context of gadolinium-based contrast agent (GBCA) toxicity, where dechelation of the gadolinium ion can lead to its precipitation with endogenous oxalates in biological tissues.[3] Understanding the foundational properties of gadolinium oxalate is therefore essential for controlling its synthesis for industrial applications and for comprehending its behavior in biological systems.

Core Physicochemical Properties

Gadolinium oxalate is a white, crystalline solid that is practically insoluble in water.[1] Its properties are most commonly characterized for its decahydrate form, which is the most stable hydrate under standard aqueous precipitation conditions. A summary of its core properties is presented in Table 1.

Table 1: Summary of Key Physicochemical Properties of Gadolinium Oxalate

| Property | Value | Source(s) |

| Chemical Formula | Gd₂(C₂O₄)₃ (Anhydrous) Gd₂(C₂O₄)₃·10H₂O (Decahydrate) | [1] |

| Molar Mass | 578.55 g/mol (Anhydrous) 758.70 g/mol (Decahydrate) | [1] |

| Appearance | White crystalline powder or colorless crystals | [1][4] |

| Solubility (Water) | Highly insoluble; a precise Ksp value is not commonly reported due to its extremely low solubility. | [1][4] |

| Solubility (Acid) | Solubility increases significantly in strong mineral acids like nitric acid (HNO₃).[5] | [5] |

| Crystal System | Monoclinic (for the decahydrate) | [6] |

| Unit Cell Parameters | a = 11.61 Å, b = 9.656 Å, c = 10.22 Å, β = 119.0° (for the decahydrate) | [7] |

Synthesis Methodologies

The synthesis of gadolinium oxalate is primarily achieved through precipitation from an aqueous solution. The choice of methodology directly impacts the material's morphology, particle size, and crystallinity, which are critical parameters for its subsequent applications.

Standard Heterogeneous Precipitation

This is the most common and straightforward method, involving the direct mixing of a soluble gadolinium salt with an oxalic acid solution.[8]

The rapid increase in local supersaturation upon mixing the reagents leads to fast nucleation and the formation of a fine, often polydisperse, powder. This method is effective for quantitative precipitation but offers limited morphological control. Heating the solution (e.g., to 80°C) can improve crystallinity and particle size by increasing the solubility slightly, promoting crystal growth over new nucleation.[9]

-

Precursor Preparation: Prepare a 0.1 M solution of Gadolinium(III) Nitrate Hexahydrate (Gd(NO₃)₃·6H₂O) in deionized water. Prepare a separate 0.2 M solution of oxalic acid (H₂C₂O₄).

-

Precipitation: Heat the gadolinium nitrate solution to 60-80°C with constant stirring. Slowly add the oxalic acid solution dropwise to the heated gadolinium solution. A white precipitate of gadolinium oxalate will form immediately.

-

Digestion: Continue stirring the mixture at the elevated temperature for 1-2 hours. This "digestion" step allows for the Ostwald ripening process, where smaller particles dissolve and redeposit onto larger ones, resulting in a more uniform and filterable precipitate.

-

Isolation: Allow the precipitate to settle. Decant the supernatant.

-

Washing: Wash the precipitate several times with deionized water to remove any unreacted ions (e.g., nitrate). Centrifugation and redispersion can be used for efficient washing. Check the final wash water for nitrates to ensure purity.

-

Drying: Dry the washed precipitate in an oven at 80-100°C overnight to obtain the stable gadolinium oxalate decahydrate powder.

Homogeneous Precipitation for Enhanced Control

To achieve well-developed microcrystals with a narrow size distribution, a homogeneous precipitation method is superior.[2] This technique avoids high local supersaturation by generating the precipitant in situ through a slow chemical reaction.

The slow, thermal decomposition of a precursor like oxamic acid (H₂NCOCOOH) gradually releases oxalate ions throughout the solution.[2] This ensures that the critical supersaturation level is exceeded slowly and uniformly, favoring crystal growth on a limited number of nuclei rather than explosive nucleation. The result is larger, more well-defined crystals.

Diagram 1: Synthesis Workflow The following diagram illustrates the generalized workflow for the standard precipitation synthesis of gadolinium oxalate.

Caption: Workflow for standard precipitation of gadolinium oxalate decahydrate.

Structural and Thermal Properties

Crystal Structure

Gadolinium oxalate decahydrate (Gd₂(C₂O₄)₃·10H₂O) crystallizes in the monoclinic system.[6] It is isomorphous with other rare-earth oxalate decahydrates, such as that of lanthanum.[7] The crystal lattice consists of Gd³⁺ ions coordinated by oxalate ligands and water molecules, forming a complex three-dimensional network. This well-defined structure is readily verifiable via X-ray Diffraction (XRD).

-

Sample Preparation: Gently grind a small amount of the dried gadolinium oxalate powder using an agate mortar and pestle to ensure random crystal orientation. Mount the powder onto a zero-background sample holder.

-

Instrument Setup: Use a standard powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Data Collection: Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Analysis: Compare the resulting diffraction pattern with reference patterns from crystallographic databases (e.g., ICDD) to confirm the phase purity and crystal structure. Lattice parameters can be refined using appropriate software.

Thermal Decomposition

Thermogravimetric analysis (TGA) is a critical technique for characterizing gadolinium oxalate. It reveals a distinct multi-step decomposition process, providing quantitative information about its hydration state and its transformation into the technologically important gadolinium oxide.[4]

The decomposition proceeds via three main stages:

-

Dehydration: The ten water molecules are released, typically in two or more overlapping steps, to form the anhydrous Gd₂(C₂O₄)₃.[1]

-

Oxalate Decomposition: The anhydrous oxalate decomposes to form an unstable intermediate, often identified as an oxycarbonate (e.g., Gd₂O₂CO₃).[4]

-

Carbonate Decomposition: The oxycarbonate intermediate further decomposes to yield the final, stable product, cubic gadolinium(III) oxide (Gd₂O₃).[4]

Table 2: Typical Thermal Decomposition Stages for Gd₂(C₂O₄)₃·10H₂O in Air

| Stage | Temperature Range (°C) | Process | Source(s) |

| 1. Dehydration | ~100 - 250 °C | Gd₂(C₂O₄)₃·10H₂O → Gd₂(C₂O₄)₃ + 10H₂O | [10] |

| 2. Oxalate Decomp. | ~350 - 450 °C | Gd₂(C₂O₄)₃ → Gd₂O₂CO₃ + 2CO + 3CO₂ (pathway can vary) | [4] |

| 3. Final Decomp. | ~500 - 650 °C | Gd₂O₂CO₃ → Gd₂O₃ + CO₂ | [4] |

-

Sample Preparation: Place 5-10 mg of the gadolinium oxalate decahydrate powder into an alumina or platinum TGA crucible.

-

Instrument Setup: Place the crucible in the TGA furnace.

-

Analysis Conditions: Heat the sample from room temperature to 900°C at a constant heating rate of 10°C/min. Use a controlled atmosphere, typically dry air or nitrogen, with a flow rate of 20-50 mL/min.[11]

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). Calculate the percentage mass loss for each distinct step and compare it to the theoretical mass loss for the proposed decomposition reactions to validate the material's stoichiometry and decomposition pathway.

Diagram 2: Thermal Decomposition Pathway This diagram illustrates the sequential decomposition of gadolinium oxalate decahydrate to gadolinium oxide.

Caption: Thermal decomposition pathway of Gd₂(C₂O₄)₃·10H₂O in an air atmosphere.

Relevance to Drug Development and Materials Science

The properties of gadolinium oxalate are not merely academic; they have direct implications in several high-technology and pharmaceutical fields.

-

Precursor for Nanomaterials: The controlled thermal decomposition of gadolinium oxalate is a primary route to synthesizing gadolinium oxide (Gd₂O₃) nanoparticles.[4] Gd₂O₃ nanoparticles are investigated as next-generation, high-relaxivity T₁ contrast agents for MRI. By carefully controlling the morphology of the oxalate precursor, one can influence the morphology of the resulting oxide, tuning its performance.

-

Toxicology of MRI Contrast Agents: The extremely low solubility of gadolinium oxalate is central to the mechanism of gadolinium deposition in patients. GBCAs are chelates designed to be stable and excreted. However, if the gadolinium ion (Gd³⁺) is released from its chelating ligand (a process called dechelation), it can react with endogenous anions in the body. Oxalate is present in biological fluids, and its reaction with free Gd³⁺ forms insoluble gadolinium oxalate nanoparticles, which can deposit in tissues like the kidneys and brain, contributing to conditions such as Nephrogenic Systemic Fibrosis (NSF) and other long-term gadolinium retention issues.[3][9]

-

Advanced Materials: Gadolinium-based materials, including those derived from oxalate precursors, are explored for applications beyond medicine. For instance, gadolinium framework materials exhibit a significant magnetocaloric effect at low temperatures, making them candidates for magnetic refrigeration technologies.[2]

References

-

Wikipedia. Gadolinium(III) oxalate. [Link]

-

Korah, I., Joseph, C., & Ittyachen, M. (2010). Growth and Structural Characterization of Gadolinium Neodymium Oxalate Crystals Grown in Hydro-Silica Gel. Journal of Minerals and Materials Characterization and Engineering, 9(12), 1081-1086. [Link]

-

Chi, H. (1970). Location of Gadolinium Ions in Hydrated Oxalate by ESR. Bulletin of the Chemical Society of Japan, 43, 1703-1707. [Link]

-

ResearchGate. Growth and Structural Characterization of Gadolinium Neodymium Oxalate Crystals Grown in Hydro-Silica Gel. [Link]

-

Pierce, R. A. (2012). Gadolinium Oxalate Solubility Measurements in Nitric Acid Solutions. (Report No. SRNL-STI-2012-00098). Savannah River National Laboratory. [Link]

-

ResearchGate. Thermogravimetric analysis of pure cerium oxalate decahydrate (A), gadolinium oxalate decahydrate (B).... [Link]

-

ResearchGate. Gadolinium oxide from gadolinium oxalate hydrate physicochemical characterization. [Link]

-

Tyrpekl, V., et al. (2022). Homogeneous Precipitation of Lanthanide Oxalates. ACS Omega, 7(14), 11896–11904. [Link]

-

AMERICAN ELEMENTS. Gadolinium Oxalate. [Link]

-

Chung, D.-Y., et al. (1998). Solubility of rare earth oxalate in oxalic and nitric acid media. Journal of Industrial and Engineering Chemistry. [Link]

-

Bishop, C. B. (1959). A study of the thermal decomposition of the carbonates and oxalates of some rare earth elements by differential thermal analysis. Michigan State University. [Link]

-

PrepChem.com. Synthesis of gadolinium oxalate. [Link]

- Google Patents. CN112645378A - Preparation process of gadolinium oxide powder.

-

Griess, J. C. (1955). THERMAL STABILITY OF GADOLINIUM NITRATE SOLUTION AT HIGH TEMPERATURE. (Report No. CF-55-4-142). Oak Ridge National Laboratory. [Link]

-

gchem. Solubility Products. [Link]

-

ResearchGate. TG thermograms of the metal oxalates. [Link]

-

ResearchGate. Thermal decomposition of mixed Ce and Gd oxalates and thermal properties of mixed Ce and Gd oxides. [Link]

-

Pierce, R. A. (2012). Gadolinium Oxalate Solubility Measurements in Nitric Acid Solutions. (Report No. SRNL-STI-2012-00098 Rev 1). Savannah River National Laboratory. [Link]

-

OSTI.gov. GADOLINIUM OXALATE SOLUBILITY MEASUREMENTS IN NITRIC ACID SOLUTIONS. [Link]

-

Bapsi, Z. A., et al. (2024). Gadolinium toxicity: mechanisms, clinical manifestations, and nanoparticle role. Environmental Science and Pollution Research, 31, 23755–23770. [Link]

-

Bhat, T. R., & Math, K. S. (1981). Thermal decomposition of Gd-Mg oxalate and the effect of y-irradiation. Indian Journal of Chemistry, 20A, 320-322. [Link]

Sources

- 1. scirp.org [scirp.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. CN112645378A - Preparation process of gadolinium oxide powder - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Preparation of Gadolinium Oxalate Decahydrate from Gadolinium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically detailed overview of the synthesis of gadolinium oxalate decahydrate (Gd₂(C₂O₄)₃·10H₂O) from gadolinium nitrate. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, offers field-proven insights into experimental choices, and presents a self-validating protocol to ensure reproducibility and high purity of the final product.

Introduction: The Significance of Gadolinium Oxalate

Gadolinium, a rare-earth metal, possesses unique paramagnetic properties that make it invaluable in various high-technology applications.[1] In the realm of medicine, gadolinium-based contrast agents (GBCAs) are routinely used to enhance the quality of magnetic resonance imaging (MRI) scans.[1] However, concerns about the in vivo stability of some GBCAs and the potential for gadolinium deposition in tissues have spurred research into the fundamental chemistry of gadolinium compounds.[2][3]

Gadolinium oxalate is a key intermediate in the purification of gadolinium and serves as a precursor for the synthesis of high-purity gadolinium oxide (Gd₂O₃), a material with significant applications in phosphors, lasers, and solid-state devices.[4][5] Understanding the controlled precipitation of gadolinium oxalate is therefore of paramount importance for both quality control in manufacturing and for comprehending the potential in vivo fate of gadolinium ions.

This guide will focus on the direct precipitation of gadolinium oxalate decahydrate from a gadolinium nitrate solution, a common and reliable laboratory-scale synthesis.

The Chemical Bedrock: Principles of Gadolinium Oxalate Precipitation

The synthesis of gadolinium oxalate decahydrate is a precipitation reaction governed by the low solubility of lanthanide oxalates in aqueous solutions. The fundamental reaction is:

2Gd(NO₃)₃(aq) + 3(COOH)₂(aq) + 10H₂O(l) → Gd₂(C₂O₄)₃·10H₂O(s) + 6HNO₃(aq)

Several key factors influence the successful execution of this synthesis:

-

pH: The acidity of the reaction medium is a critical parameter. A low pH is essential to ensure the complete decomplexation of any gadolinium complexes and to drive the precipitation of gadolinium oxalate.[6] At a pH above 2, the precipitation of gadolinium oxalate may be incomplete.[6] For robust and complete precipitation, a pH of around 0.5 is recommended.[6]

-

Temperature: The reaction temperature can influence the crystal size and morphology of the precipitate. Heating the solution can promote the formation of larger, more easily filterable crystals.[5]

-

Reagent Concentration: The concentrations of both gadolinium nitrate and oxalic acid will affect the rate of precipitation and the particle size of the product. Higher concentrations can lead to rapid precipitation and the formation of smaller particles.

-

Stoichiometry: A slight excess of oxalic acid is often used to ensure the complete precipitation of gadolinium ions from the solution.

A Validated Protocol for the Synthesis of Gadolinium Oxalate Decahydrate

This protocol is a synthesis of established methods, designed for reproducibility and high yield.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O) | ≥99.9% trace metals basis | Sigma-Aldrich |

| Oxalic acid dihydrate ((COOH)₂·2H₂O) | ACS reagent, ≥99.5% | Fisher Scientific |

| Deionized water | 18.2 MΩ·cm | - |

| Concentrated Hydrochloric Acid (HCl) | ACS reagent, ~37% | - |

| 0.1 M Hydrochloric Acid (HCl) | - | - |

Experimental Workflow

Caption: Experimental workflow for the synthesis of gadolinium oxalate decahydrate.

Step-by-Step Methodology

-

Preparation of Gadolinium Nitrate Solution: Accurately weigh a calculated amount of gadolinium(III) nitrate hexahydrate and dissolve it in a minimal amount of deionized water in a beaker with magnetic stirring.

-

pH Adjustment: While stirring, slowly add concentrated hydrochloric acid to the gadolinium nitrate solution until a pH of approximately 0.5 is achieved.[6] This step is crucial for ensuring complete precipitation.

-

Preparation of Oxalic Acid Solution: In a separate beaker, dissolve a stoichiometric excess (e.g., 1.5 equivalents) of oxalic acid dihydrate in deionized water.[6]

-

Precipitation: Slowly add the oxalic acid solution to the acidified gadolinium nitrate solution with vigorous stirring. A white precipitate of gadolinium oxalate will form immediately.[5]

-

Digestion: Continue stirring the suspension at room temperature for a minimum of 4 hours.[6] This "digestion" period allows for the growth of larger crystals, which will facilitate easier filtration and washing.

-

Filtration: Separate the precipitate from the mother liquor by vacuum filtration using a Buchner funnel and an appropriate filter paper.

-

Washing:

-

Wash the filter cake with a small volume of 0.1 M HCl. This helps to remove any unreacted starting materials without dissolving a significant amount of the product.[6]

-

Subsequently, wash the filter cake thoroughly with several portions of deionized water to remove any residual acid and soluble impurities.[6]

-

-

Drying: Carefully transfer the washed precipitate to a watch glass or petri dish and dry it in a vacuum oven at 50°C until a constant weight is achieved.[6]

Quantitative Data Summary

| Parameter | Value/Range | Rationale/Reference |

| Molar Ratio (Gd³⁺ : Oxalate) | 1 : 1.5 | To ensure complete precipitation of gadolinium.[6] |

| Reaction pH | ~0.5 | To prevent incomplete precipitation at higher pH values.[6] |

| Reaction Temperature | Room Temperature (~25°C) | Sufficient for precipitation; higher temperatures can be used.[5][6] |

| Digestion Time | ≥ 4 hours | Promotes crystal growth for easier handling.[6] |

| Drying Temperature | 50°C (under vacuum) | To remove water without initiating thermal decomposition.[6] |

| Expected Yield | >95% | Based on the low solubility of gadolinium oxalate.[5] |

| Purity | >99.9% | Achievable with proper washing and high-purity reagents.[5] |

Characterization of Gadolinium Oxalate Decahydrate: A Multi-faceted Approach

To confirm the identity, purity, and hydration state of the synthesized product, a combination of analytical techniques is recommended.

Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful tools for characterizing gadolinium oxalate decahydrate. The TGA curve reveals distinct mass loss steps corresponding to dehydration and decomposition. The thermal decomposition of Gd₂(C₂O₄)₃·10H₂O proceeds through the loss of water molecules followed by the decomposition of the oxalate to form gadolinium oxide.[4]

X-ray Diffraction (XRD)

Powder X-ray diffraction is an essential technique for confirming the crystalline structure of the synthesized material. The diffraction pattern of the product can be compared with standard reference patterns for gadolinium oxalate decahydrate to verify its phase purity.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy can be used to identify the functional groups present in the sample. The spectrum of gadolinium oxalate decahydrate will show characteristic absorption bands for water of hydration (broad O-H stretching) and the oxalate anion (C=O and C-O stretching).

Scanning Electron Microscopy (SEM)

SEM provides valuable information about the morphology and particle size of the synthesized gadolinium oxalate crystals.

Conclusion: A Foundation for Further Research and Development

The protocol and insights provided in this guide offer a robust framework for the successful synthesis and characterization of high-purity gadolinium oxalate decahydrate. A thorough understanding of the underlying chemical principles and the application of appropriate analytical techniques are paramount for researchers and professionals working with gadolinium-based materials. This foundational knowledge is critical for the development of advanced materials and for ensuring the safety and efficacy of gadolinium-containing pharmaceuticals.

References

-

Henderson, I. M., et al. (2025). Precipitation of gadolinium from magnetic resonance imaging contrast agents may be the Brass tacks of toxicity. [Journal Name, if available].[2]

-

Wagner, B., et al. (2024). The Brass Tacks of Gadolinium Toxicity: Precipitation of Gadolinium Oxalate from Magnetic Resonance Imaging Contrast Agents. ResearchGate.[7]

-

Pierce, R. A. (2012). GADOLINIUM OXALATE SOLUBILITY MEASUREMENTS IN NITRIC ACID SOLUTIONS. United States. Department of Energy.[8]

-

Hussein, G. A. M., et al. (Year not available). Gadolinium oxide from gadolinium oxalate hydrate physicochemical characterization. ResearchGate.[4]

-

Fauzia, R., et al. (2024). Uncovering the Hidden Toxicity: Gadolinium Precipitation from MRI Contrast Agents. International Scientific Organization.[1]

-

PrepChem. (n.d.). Synthesis of gadolinium oxalate. PrepChem.com. Retrieved from [Link][5]

-

Joseph, C., et al. (2007). Growth and characterisation of gadolinium samarium oxalate single crystals. physica status solidi (a).[9]

-

Fauzia, R., et al. (2024). Polyol synthesis of gadolinium nanoparticles: A preliminary study. International Journal of Chemical and Biochemical Sciences.[10]

-

Wagner, B., et al. (2024). The effect of pH on the decomposition of Dotarem by oxalic acid. ResearchGate.[11]

-

Korah, I., et al. (2010). Growth and Structural Characterization of Gadolinium Neodymium Oxalate Crystals Grown in Hydro-Silica Gel. Journal of Minerals and Materials Characterization and Engineering.[12]

-

Pierce, R. A. (2012). Gadolinium Oxalate Solubility Measurements in Nitric Acid Solutions. OSTI.GOV.[13]

-

Korah, I., et al. (2010). Growth and Structural Characterization of Gadolinium Neodymium Oxalate Crystals Grown in Hydro-Silica Gel. Scirp.org.[14]

-

Wagner, B., et al. (2025). Gadolinium toxicity: mechanisms, clinical manifestations, and nanoparticle role. [Journal Name, if available].[3]

-

Wesson, J. A., et al. (2005). Crystallization kinetics of calcium oxalate hydrates studied by scanning confocal interference microscopy. American Journal of Physiology-Renal Physiology.[15]

-

Wesson, J. A., & Ward, M. D. (2007). Exploring Calcium Oxalate Crystallization: A Constant Composition Approach. Journal of Urology.[16]

-

Anelli, P. L., et al. (1997). U.S. Patent No. 5,595,714. Washington, DC: U.S. Patent and Trademark Office.[6]

-

Rodriguez-Hornedo, N., & Carstensen, J. T. (1986). Crystallization kinetics of oxalic acid dihydrate: nonisothermal desupersaturation of solutions. Journal of Pharmaceutical Sciences.[17]

-

Joshi, V. S., et al. (2014). Some critical aspects of FT-IR, TGA, powder XRD, EDAX and SEM studies of calcium oxalate urinary calculi. Indian Journal of Biochemistry & Biophysics.[18]

-

Phaneuf, M. D., et al. (1999). Crystallization of urinary calcium oxalate at standardized osmolality and pH in the frozen state. Scandinavian Journal of Urology and Nephrology.[19]

Sources

- 1. Uncovering the Hidden Toxicity: Gadolinium Precipitation from MRI Contrast Agents | medtigo [medtigo.com]

- 2. Precipitation of gadolinium from magnetic resonance imaging contrast agents may be the Brass tacks of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gadolinium toxicity: mechanisms, clinical manifestations, and nanoparticle role - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. US5595714A - Recovery of gadolinium and its complexing agents from aqueous solutions containing their complexes - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. iscientific.org [iscientific.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. osti.gov [osti.gov]

- 14. scirp.org [scirp.org]

- 15. researchgate.net [researchgate.net]

- 16. Exploring Calcium Oxalate Crystallization: A Constant Composition Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystallization kinetics of oxalic acid dihydrate: nonisothermal desupersaturation of solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Some critical aspects of FT-IR, TGA, powder XRD, EDAX and SEM studies of calcium oxalate urinary calculi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Crystallization of urinary calcium oxalate at standardized osmolality and pH in the frozen state - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Gadolinium Oxalate as a Precursor in Materials Chemistry

Authored For: Researchers, Materials Scientists, and Drug Development Professionals Preamble: The precise control over the size, morphology, and purity of inorganic nanomaterials is the cornerstone of modern materials science. The properties of these materials are intrinsically linked to their physical and chemical characteristics, which are, in turn, dictated by their synthesis pathway. The precursor approach, where a compound is first synthesized and then thermally decomposed to yield the final material, offers a powerful method for achieving this control. Among the various precursors for rare-earth oxides, gadolinium oxalate (Gd₂(C₂O₄)₃·nH₂O) stands out as a remarkably versatile and reliable starting point for producing high-purity, morphologically-defined gadolinium-based materials. This guide provides an in-depth exploration of the synthesis, characterization, and thermal transformation of gadolinium oxalate, highlighting its critical role in creating advanced materials for applications ranging from biomedical imaging to solid-state electronics.

The Rationale for a Precursor-Driven Approach: The Case for Gadolinium Oxalate

In materials synthesis, the direct formation of the final product, such as gadolinium oxide (Gd₂O₃), can be challenging to control. Methods like direct precipitation of hydroxides often yield gelatinous precipitates that are difficult to filter and can lead to agglomerated, non-uniform particles upon heating. The oxalate precursor route elegantly circumvents these issues.

The core principle is the synthesis of a well-defined, crystalline intermediate—gadolinium oxalate—which possesses a distinct morphology. This intermediate is then subjected to a controlled thermal decomposition (calcination) process. The key advantages of this strategy are:

-

Purity Control: Oxalate precipitation is a highly selective method for rare-earth elements, effectively separating them from many transition metal impurities.[1][2] The subsequent decomposition of the oxalate introduces minimal contaminants, as the byproducts (CO, CO₂) are gaseous.

-

Morphological Inheritance (Pseudomorphism): A significant benefit is that the morphology of the initial oxalate particles can often be preserved in the final oxide product. Nanorods of gadolinium oxalate, for instance, can be converted into nanorods of gadolinium oxide. This provides a powerful handle for tuning the physical properties of the final material.

-

Homogeneous Doping: For applications requiring doped materials, such as phosphors or scintillators, co-precipitating a mixture of rare-earth oxalates ensures a highly uniform distribution of the dopant ions throughout the precursor, which translates directly to the final oxide lattice.

Synthesis of Gadolinium Oxalate: Controlling the Foundation

The synthesis of gadolinium oxalate is typically achieved through a precipitation reaction where a soluble gadolinium salt is reacted with an oxalate source. The choice of precipitation conditions is not merely procedural; it is the primary determinant of the precursor's physical characteristics and, by extension, the final product's properties.

2.1. Precipitation Chemistry

The fundamental reaction is: 2 Gd³⁺(aq) + 3 C₂O₄²⁻(aq) + n H₂O(l) → Gd₂(C₂O₄)₃·nH₂O(s)

The source of Gd³⁺ is commonly gadolinium(III) nitrate (Gd(NO₃)₃) or gadolinium(III) chloride (GdCl₃), while the oxalate anion (C₂O₄²⁻) is supplied by oxalic acid (H₂C₂O₄) or a salt like ammonium oxalate ((NH₄)₂C₂O₄).

2.2. Critical Synthesis Parameters: Causality and Control

The outcome of the precipitation is governed by the interplay between nucleation (the formation of new particle nuclei) and growth (the addition of material to existing nuclei).

-

Heterogeneous vs. Homogeneous Precipitation: This is perhaps the most critical choice in the synthesis design.

-

Heterogeneous Precipitation: Involves the direct and rapid mixing of reactant solutions.[3] This causes a high degree of supersaturation, leading to a burst of nucleation and the formation of a large number of very small, often amorphous or poorly crystalline, particles.[3] While simple, achieving monodispersity can be challenging.

-

Homogeneous Precipitation: Involves the slow, in-situ generation of the precipitating agent (oxalate ions) throughout the solution.[3][4] This is achieved by the thermal decomposition of a precursor like oxamic acid or the hydrolysis of dimethyl oxalate.[3][4][5] By keeping the supersaturation low and uniform, nucleation is minimized, and growth on existing nuclei is favored, resulting in larger, well-formed, and more uniform crystals.[3][5]

-

-

pH Control: The pH of the solution influences the solubility of gadolinium oxalate. In highly acidic conditions, the oxalate ions are protonated (to HC₂O₄⁻ and H₂C₂O₄), which increases the solubility of the metal salt and can lead to incomplete precipitation. Careful pH adjustment is necessary to ensure quantitative recovery of the product.

-

Temperature: Reaction temperature affects both the solubility of the gadolinium oxalate and the kinetics of crystal growth. Performing the precipitation at elevated temperatures (e.g., 80 °C) can promote the formation of larger, more crystalline particles by increasing the rate of diffusion and allowing for better structural ordering.[1]

Workflow for Gadolinium Oxalate Synthesis

Caption: Thermal decomposition pathway of gadolinium oxalate hydrate.

The success of the conversion hinges on precise control of the calcination parameters:

-

Final Temperature: Must be high enough to ensure complete decomposition of the oxycarbonate intermediate. Based on TGA data, temperatures of 700 °C or higher are typically required. [6]For synthesizing highly crystalline materials like garnets, temperatures can exceed 900 °C. [1]* Heating Rate (Ramp Rate): A slow heating rate allows for the gradual release of gaseous byproducts, which can help prevent particle fracture and preserve the precursor morphology. A rapid rate can cause structural damage.

-

Atmosphere: Calcination is usually performed in air. The presence of oxygen is essential for the clean burnout of carbonaceous species.

Applications Rooted in the Precursor Method

The ability to produce high-quality Gd₂O₃ and other gadolinium compounds via the oxalate route enables several high-value applications.

5.1. Gd₂O₃ Nanoparticles as MRI Contrast Agents

Gadolinium-based contrast agents (GBCAs) are crucial for clinical MRI. [7]Gd₂O₃ nanoparticles are being heavily investigated as next-generation T1 (positive) contrast agents because they offer a much higher payload of Gd³⁺ ions per particle compared to traditional chelate-based agents, leading to significantly enhanced relaxivity and brighter signals on MRI scans. [8][9]The oxalate precursor method is ideal for this application as it allows for the synthesis of ultra-small (< 5 nm), uniform nanoparticles, which is a critical requirement for ensuring biocompatibility and efficient renal clearance. [10] 5.2. Precursors for Complex Oxides: Garnets for Solid-State Lasers

Materials like Gadolinium Gallium Garnet (Gd₃Ga₅O₁₂) are important for solid-state lasers. [11]Synthesizing such multi-component oxides via traditional solid-state reaction (mixing the parent oxides) requires very high temperatures and can result in incomplete reactions and phase impurities. [12]By starting with a co-precipitated gadolinium-gallium oxalate, a highly reactive and atomically mixed precursor is obtained. This precursor converts to a mixed oxide at lower temperatures, which then readily forms the final garnet structure, leading to higher phase purity and better performance. [12]

Standard Operating Protocols

Protocol 1: Synthesis of Gadolinium Oxalate via Heterogeneous Precipitation

-

Prepare Reactant Solutions:

-

Solution A: Dissolve a stoichiometric amount of Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O) in deionized water to achieve a desired molarity (e.g., 0.1 M).

-

Solution B: Prepare a 1.5 molar excess of oxalic acid (H₂C₂O₄) in deionized water (e.g., 0.15 M).

-

-

Precipitation:

-

Heat both solutions to 80 °C. [1] * Slowly add Solution A (gadolinium nitrate) to Solution B (oxalic acid) under vigorous stirring. A white precipitate of gadolinium oxalate will form immediately. [1]3. Aging:

-

Continue stirring the mixture at 80 °C for 1-2 hours to allow for particle growth and stabilization.

-

-

Isolation and Purification:

-

Allow the precipitate to settle and cool to room temperature.

-

Separate the solid product by vacuum filtration or centrifugation.

-

Wash the precipitate several times with deionized water to remove unreacted ions, followed by a final wash with ethanol to aid in drying.

-

-

Drying:

-

Dry the resulting white powder in an oven at 80-100 °C overnight to obtain the final gadolinium oxalate hydrate (Gd₂(C₂O₄)₃·nH₂O).

-

Protocol 2: Thermal Conversion to Gadolinium Oxide (Gd₂O₃)

-

Sample Preparation: Place a known quantity of the dried gadolinium oxalate powder into a ceramic crucible.

-

Calcination:

-

Place the crucible in a programmable muffle furnace.

-

Heat the sample in an air atmosphere to a target temperature of 850 °C. [1]Use a controlled heating rate (e.g., 5 °C/minute) to ensure uniform decomposition.

-

Hold the sample at 850 °C for a dwell time of 4 hours to ensure complete conversion and crystallization.

-

-

Cooling:

-

Allow the furnace to cool down to room temperature naturally.

-

-

Product Recovery:

-

Carefully remove the crucible. The resulting fine, white powder is high-purity gadolinium oxide (Gd₂O₃).

-

Conclusion and Future Outlook

Gadolinium oxalate is more than just an intermediate; it is a highly engineered platform for the bottom-up synthesis of advanced functional materials. The control over purity, stoichiometry, and morphology afforded by the oxalate precursor route is fundamental to achieving the desired performance in applications from medicine to photonics. As the demand for materials with precisely tailored nanoscale properties continues to grow, the principles of precursor chemistry, exemplified by the gadolinium oxalate system, will remain a vital and enabling tool for researchers and engineers. Future work will likely focus on refining homogeneous precipitation techniques to achieve even greater control over particle monodispersity and exploring its utility in creating more complex, multi-elemental oxide systems.

References

-

Deaguero, J., Howard, T., Kusewitt, D., & Wagner, B. (2023). The Brass Tacks of Gadolinium Toxicity: Precipitation of Gadolinium Oxalate from Magnetic Resonance Imaging Contrast Agents. Scientific Reports. Available at: [Link]

-

Deaguero, J., et al. (2025). Precipitation of gadolinium from magnetic resonance imaging contrast agents may be the Brass tacks of toxicity. PubMed. Available at: [Link]

-

Gaber, A., & Abdel-Salam, M.S. Gadolinium oxide from gadolinium oxalate hydrate physicochemical characterization. ResearchGate. Available at: [Link]

-

AZoNano. (2025). Oxalic Acid Triggers Gadolinium Nanoparticle Formation in Human Tissues. AZoNano.com. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of gadolinium oxalate. PrepChem.com. Available at: [Link]

-

Sreehari, H., & Varma, H.K. (2015). Growth and Structural Characterization of Gadolinium Neodymium Oxalate Crystals Grown in Hydro-Silica Gel. ResearchGate. Available at: [Link]

-

Park, J. Y., et al. (2020). Current Status and Future Aspects of Gadolinium Oxide Nanoparticles as Positive Magnetic Resonance Imaging Contrast Agents. National Institutes of Health (NIH). Available at: [Link]

-

Anani, M., et al. (2021). An Overview of Gadolinium-Based Oxide and Oxysulfide Particles: Synthesis, Properties, and Biomedical Applications. MDPI. Available at: [Link]

-

Popov, A. L., et al. (2022). Biomedical Application Prospects of Gadolinium Oxide Nanoparticles for Regenerative Medicine. National Institutes of Health (NIH). Available at: [Link]

-

Mondal, A., & Pathak, L.C. (2012). Preparation of Gadolinium Gallium Garnet [Gd3Ga5O12] by Solid‐State Reaction of the Oxides. ResearchGate. Available at: [Link]

-

Alemayehu, A., Zakharanka, A., & Tyrpekl, V. (2022). Homogeneous Precipitation of Lanthanide Oxalates. ACS Omega. Available at: [Link]

-

Fortin, M., et al. (2018). Selective Precipitation of High-Quality Rare Earth Oxalates or Carbonates from a Purified Sulfuric Liquor Containing Soluble Impurities. ResearchGate. Available at: [Link]

-

Ling, M., & Cook, N. (2021). Predicting the Logarithmic Distribution Factors for Coprecipitation into an Organic Salt: Selection of Rare Earths into a Mixed Oxalate. MDPI. Available at: [Link]

-

Journal of Thermal Analysis. (n.d.). Thermal decomposition of cerium oxalate and mixed cerium-gadolinium oxalates. AKJournals. Available at: [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Indian Institute of Technology Kanpur. Available at: [Link]

-

Burakov, V. B., et al. (2024). Study of the Elemental Composition of Gadolinium–Aluminum Garnets—Obtaining Predictable Optical Properties. MDPI. Available at: [Link]

-

OSTI.gov. (2012). Gadolinium Oxalate Solubility Measurements in Nitric Acid Solutions. Office of Scientific and Technical Information. Available at: [Link]

-

ResearchGate. (n.d.). Separate Crystallization of Lanthanide Oxalates and Calcium Oxalates from Nitric Acid Solutions. ResearchGate. Available at: [Link]

-

Padmanabhan, P., et al. (2014). Rapid, microwave-assisted synthesis of Gd2O3 and Eu:Gd2O3 nanocrystals: characterization, magnetic, optical and biological studies. Journal of Materials Chemistry B. Available at: [Link]

-

Park, J. Y., et al. (2020). Current Status and Future Aspects of Gadolinium Oxide Nanoparticles as Positive Magnetic Resonance Imaging Contrast Agents. MDPI. Available at: [Link]

- Google Patents. (n.d.). METHOD OXALATE PREPARATION PROCEDURE AND ITS USE AS PRECURSORS IN OXID SYNTHESIS. Google Patents.

-

Al-Hada, N. M., et al. (2021). Synthesis of Gd2O3 Nanoparticles and Their Photocatalytic Activity for Degradation of Azo Dyes. MDPI. Available at: [Link]

- Google Patents. (n.d.). Direct oxalate precipitation for rare earth elements recovery. Google Patents.

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. Available at: [Link]

-

Oreate AI Blog. (2026). Revolutionizing MRI: The Promise of Gadolinium Oxide Nanoparticles. Oreate AI Blog. Available at: [Link]

-

Dye, J. L., et al. (2001). Solution synthesis of gadolinium nanoparticles. PubMed. Available at: [Link]

-

Ebatco. (n.d.). Simultaneous Thermal Analysis of the Decomposition of Calcium Oxalate. Ebatco. Available at: [Link]

-

AIP Publishing. (2024). Rare earth precipitation from chloride solution with oxalic acid in monazite processing. AIP Publishing. Available at: [Link]

-

AuntMinnie.com. (2011). Gadolinium oxide nanoparticles enhance MRI contrast. AuntMinnie.com. Available at: [Link]

-

Frontiers in Chemistry. (n.d.). Utilization of nanomaterials in MRI contrast agents and their role in therapy guided by imaging. Frontiers. Available at: [Link]

-

Han, F., et al. (2020). Garnet-Type Solid-State Electrolytes: Materials, Interfaces, and Batteries. PubMed. Available at: [Link]

-

NETZSCH Analyzing & Testing. (2012). TGA Measurements on Calcium Oxalate Monohydrate. NETZSCH. Available at: [Link]

-

Alemayehu, A., Zakharanka, A., & Tyrpekl, V. (2022). Homogeneous Precipitation of Lanthanide Oxalates. ResearchGate. Available at: [Link]

-

INIS-IAEA. (n.d.). Structural characterisation of heavy lanthanide oxalates synthesized by homogeneous precipitation. International Nuclear Information System. Available at: [Link]

-

MDPI. (2025). Challenges in Resolubilisation of Rare Earth Oxalate Precipitates Using EDTA. MDPI. Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. WO2018195642A1 - Direct oxalate precipitation for rare earth elements recovery - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biomedical Application Prospects of Gadolinium Oxide Nanoparticles for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current Status and Future Aspects of Gadolinium Oxide Nanoparticles as Positive Magnetic Resonance Imaging Contrast Agents | MDPI [mdpi.com]

- 9. auntminnie.com [auntminnie.com]

- 10. Current Status and Future Aspects of Gadolinium Oxide Nanoparticles as Positive Magnetic Resonance Imaging Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Unraveling the Thermal Degradation of Gadolinium Oxalate: A Mechanistic Guide

This technical guide provides an in-depth exploration of the thermal decomposition mechanism of gadolinium oxalate, a critical process in the synthesis of gadolinium-based materials for pharmaceuticals and advanced technologies. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the intricate physicochemical transformations that govern the conversion of gadolinium oxalate hydrate to its final oxide form. By integrating established experimental evidence with expert insights, this guide offers a comprehensive understanding of the underlying principles and a practical framework for the characterization of this process.

Introduction: The Significance of Gadolinium Oxalate Decomposition

Gadolinium-based compounds are paramount in modern medicine, particularly as contrast agents in Magnetic Resonance Imaging (MRI), where they enhance image clarity and diagnostic accuracy.[1][2] The synthesis of high-purity gadolinium oxide (Gd₂O₃), a key precursor for these agents and other advanced materials, often proceeds through the thermal decomposition of gadolinium oxalate (Gd₂(C₂O₄)₃). A thorough understanding of this decomposition pathway is not merely academic; it is fundamental to controlling the morphology, particle size, and purity of the final oxide product, all of which are critical parameters for its application.

This guide will deconstruct the thermal decomposition of gadolinium oxalate decahydrate (Gd₂(C₂O₄)₃·10H₂O), the common hydrated form, detailing the sequential stages of dehydration and oxalate breakdown. We will examine the influence of the surrounding atmosphere on the reaction mechanism and the nature of the intermediate and final products.

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of gadolinium oxalate decahydrate is not a single-step event but rather a cascade of distinct chemical transformations that occur over a range of temperatures. These stages can be effectively monitored and characterized using techniques such as Thermogravimetric Analysis (TGA), which measures changes in mass with temperature, and Differential Thermal Analysis (DTA), which detects temperature differences between a sample and a reference material, indicating exothermic or endothermic events.

Decomposition in an Oxidative Atmosphere (Air)

When heated in the presence of air or oxygen, gadolinium oxalate decahydrate undergoes a well-defined, multi-step decomposition to ultimately form gadolinium(III) oxide.

The initial phase of decomposition involves the endothermic removal of the ten water molecules of hydration. This process often occurs in two distinct stages, reflecting the different binding energies of the water molecules within the crystal lattice.[3]

-

Stage 1a: The first stage, occurring at approximately 60-160°C , involves the loss of the more loosely bound water molecules. In the case of a mixed gadolinium neodymium oxalate decahydrate, this corresponds to the removal of seven water molecules.[3]

-

Stage 1b: The second dehydration stage, observed between 160-350°C , removes the remaining, more tightly bound water molecules.[3]

The overall dehydration reaction can be represented as:

Gd₂(C₂O₄)₃·10H₂O(s) → Gd₂(C₂O₄)₃(s) + 10H₂O(g)

Following complete dehydration, the anhydrous gadolinium oxalate becomes thermally unstable. In the temperature range of approximately 350-520°C , it decomposes to form an intermediate gadolinium dioxycarbonate (Gd₂O₂CO₃).[3] This process involves the evolution of carbon monoxide (CO) and carbon dioxide (CO₂).

Gd₂(C₂O₄)₃(s) → Gd₂O₂CO₃(s) + 3CO(g) + 2CO₂(g)

In an oxidizing atmosphere, the evolved carbon monoxide will be readily oxidized to carbon dioxide, an exothermic reaction that can be observed in the DTA curve.

2CO(g) + O₂(g) → 2CO₂(g)

The final stage of decomposition sees the gadolinium dioxycarbonate intermediate break down to form the stable gadolinium(III) oxide. This occurs at temperatures ranging from 520°C to approximately 750°C .[3][4] The decomposition is complete, leaving a pure, solid residue of Gd₂O₃.

Gd₂O₂CO₃(s) → Gd₂O₃(s) + CO₂(g)

The overall decomposition reaction in an oxidative atmosphere from the anhydrous state is:

2Gd₂(C₂O₄)₃(s) + 3O₂(g) → 2Gd₂O₃(s) + 12CO₂(g)

The following table summarizes the key decomposition stages in an oxidative atmosphere.

| Stage | Temperature Range (°C) | Process | Solid Product | Gaseous Products |

| 1a & 1b | 60 - 350 | Dehydration | Gd₂(C₂O₄)₃ | H₂O |

| 2 | 350 - 520 | Anhydrous Oxalate Decomposition | Gd₂O₂CO₃ | CO, CO₂ |

| 3 | 520 - 750 | Oxycarbonate Decomposition | Gd₂O₃ | CO₂ |

Decomposition in an Inert Atmosphere (Nitrogen)

The thermal decomposition of metal oxalates is highly sensitive to the reactive gases in the surrounding environment.[5] When gadolinium oxalate is heated in an inert atmosphere, such as nitrogen or argon, the decomposition pathway is altered, particularly in the final stages.

The initial dehydration steps are expected to be similar to those in air. However, in the absence of oxygen, the decomposition of the anhydrous oxalate proceeds differently. For many metal oxalates, decomposition in an inert atmosphere can lead to the formation of the pure metal or a mixture of the metal and its oxide, as the carbon monoxide produced can act as a reducing agent.[5]

For gadolinium, which is a highly electropositive element, complete reduction to the metal is thermodynamically less favorable compared to less reactive metals. The likely decomposition pathway in an inert atmosphere involves the formation of gadolinium(III) oxide and the release of carbon monoxide and carbon dioxide.

Gd₂(C₂O₄)₃(s) → Gd₂O₃(s) + 3CO(g) + 3CO₂(g)

It is plausible that at higher temperatures, the carbon monoxide could potentially reduce any higher oxides or unstable intermediates, but the stable Gd₂O₃ is the most probable final product under typical TGA conditions. The key distinction from the oxidative pathway is the nature of the gaseous byproducts and the absence of the exothermic CO oxidation.

Experimental Characterization: A Self-Validating Protocol

To experimentally validate the proposed decomposition mechanism, a coupled Thermogravimetric Analysis-Differential Thermal Analysis (TGA-DTA) system, preferably connected to a Mass Spectrometer (MS) for evolved gas analysis, is the preferred methodology.

Causality in Experimental Design

The choice of experimental parameters is critical for obtaining high-quality, interpretable data.

-

Heating Rate: A slow heating rate (e.g., 5-10°C/min) is crucial to ensure thermal equilibrium within the sample and to achieve better resolution of consecutive decomposition steps.[5]

-

Atmosphere: Conducting the experiment in both an oxidizing (air) and an inert (nitrogen) atmosphere is essential to elucidate the role of oxygen in the reaction mechanism.[5]

-

Sample Preparation: A small sample mass (typically 5-10 mg) of finely ground powder ensures uniform heating and minimizes thermal gradients within the sample.

-

Crucible Type: An inert crucible material, such as alumina or platinum, is necessary to prevent any reactions between the sample and its container.

Step-by-Step Experimental Protocol for TGA-DTA-MS Analysis

-

Instrument Calibration: Ensure the TGA-DTA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of gadolinium oxalate decahydrate into a clean, tared TGA crucible.

-

Atmosphere Selection: Set the desired purge gas (e.g., dry air or high-purity nitrogen) at a constant flow rate (e.g., 50-100 mL/min).

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature from 30°C to 900°C at a constant heating rate of 10°C/min.

-

-

Data Acquisition: Record the sample mass (TGA), differential temperature (DTA), and mass spectra of evolved gases (MS) as a function of temperature.

-

Data Analysis:

-